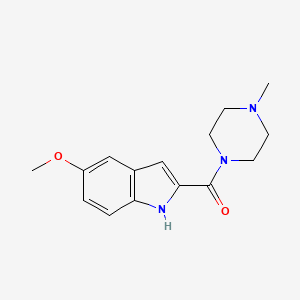

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl-

Description

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- (PMICP) is a piperazine derivative characterized by a 5-methoxyindole moiety attached via a carbonyl group at the 1-position and a methyl group at the 4-position of the piperazine ring. This structure confers unique physicochemical and pharmacological properties. PMICP is structurally related to non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as atevirdine, which target HIV-1 replication . The 5-methoxyindol-2-yl group is critical for binding interactions, while the methyl substituent enhances metabolic stability .

Properties

CAS No. |

28837-78-7 |

|---|---|

Molecular Formula |

C15H19N3O2 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(5-methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C15H19N3O2/c1-17-5-7-18(8-6-17)15(19)14-10-11-9-12(20-2)3-4-13(11)16-14/h3-4,9-10,16H,5-8H2,1-2H3 |

InChI Key |

XXGZKMDGSBPVBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- typically involves the following key steps:

- Preparation of the substituted piperazine core, specifically 4-methylpiperazine.

- Functionalization of the indole ring to introduce the 5-methoxy and 2-carbonyl substituents.

- Coupling of the 5-methoxyindole-2-carbonyl moiety with the piperazine nitrogen to form the target amide linkage.

Synthesis of 4-Methylpiperazine

The 4-methylpiperazine moiety can be prepared via established methods of piperazine derivative synthesis. According to US patent US6603003B2, piperazine derivatives, including 1-alkyl-3-phenylpiperazines, are synthesized by reacting esters with substituted ethylenediamines under acidic conditions to form intermediate 3,4-dehydropiperazine-2-ones, which are subsequently reduced to piperazines. Specifically:

- The reaction involves an ester (alkyl or aryl) reacting with a substituted ethylenediamine (e.g., monoalkyl ethylenediamine) in the presence of an organic acid such as acetic acid or mineral acids like hydrochloric acid.

- The reaction is conducted in inert solvents such as ethanol, isopropanol, toluene, or xylene at temperatures between 60–120°C.

- The process yields substituted piperazines with high selectivity and avoids side products common in alternative methods.

This approach is advantageous compared to traditional methods that involve alkylation of phenylpiperazines, which often require low temperatures and result in lower yields.

Coupling Reaction to Form the Target Compound

The final step involves coupling the 5-methoxyindole-2-carbonyl moiety with 4-methylpiperazine to form the amide bond at the piperazine nitrogen:

- The acid chloride or activated ester derivative of 5-methoxyindole-2-carboxylic acid is reacted with 4-methylpiperazine under controlled conditions.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures.

- Base such as triethylamine or pyridine is used to neutralize the generated acid and drive the reaction to completion.

This method is consistent with the general amide bond formation protocols used in heterocyclic compound synthesis.

Summary of Preparation Methods

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of 4-methylpiperazine | Monoalkyl ethylenediamine + ester | Acid catalyst (acetic acid/HCl), solvent (EtOH, toluene), 60–120°C | Efficient, avoids low-temperature alkylation |

| 2. Preparation of 5-methoxyindole-2-carbonyl intermediate | 5-Methoxyindole + oxidation/acylation reagents | Standard indole functionalization conditions | Introduces methoxy and carbonyl groups |

| 3. Coupling | 5-Methoxyindole-2-carbonyl chloride + 4-methylpiperazine | Aprotic solvent, base, room to moderate temperature | Forms amide linkage, final compound |

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 1-((5-hydroxyindol-2-yl)carbonyl)-4-methylpiperazine.

Reduction: Formation of 1-((5-methoxyindol-2-yl)methanol)-4-methylpiperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key Observations:

- Indole vs. Phenyl Moieties : PMICP’s 5-methoxyindole enhances binding specificity compared to simple phenyl-substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine), which show broader receptor interactions (e.g., serotonin receptors) .

- Methyl vs. Bulky Substituents : The 4-methyl group in PMICP improves metabolic stability without steric hindrance, whereas bulkier groups (e.g., 4-chlorobenzhydryl in ) enhance cytotoxicity but may reduce bioavailability.

- Anti-HIV Activity : PMICP’s indole carbonyl group is critical for NNRTI activity, as seen in atevirdine analogs. Replacing the indole with benzimidazole () reduced efficacy by >85%, highlighting structural specificity .

Pharmacological Profiles

Table 2: Comparative Pharmacological Data

Key Findings:

- Anti-HIV Efficacy : PMICP’s moderate activity (14.6% protection at 20 μM) suggests room for optimization compared to clinical NNRTIs like efavirenz (IC50 ~1–10 nM) .

- Receptor Selectivity: Unlike PMICP, 1-(2-methoxyphenyl)piperazine derivatives achieve sub-nanomolar 5-HT1A affinity through extended substituents (e.g., phthalimido groups) .

- Cytotoxicity : PMICP lacks reported cytotoxicity, whereas 1-(4-chlorobenzhydryl)piperazine derivatives show potent cancer cell inhibition (GI50 <5 μM) .

Biological Activity

Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- , is particularly notable for its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Piperazine, 1-((5-methoxyindol-2-yl)carbonyl)-4-methyl- can be represented as follows:

- Chemical Formula :

- CAS Number : 68426-83-5

This compound features a piperazine ring linked to a methoxyindole moiety, which is crucial for its biological activity.

The biological activity of Piperazine derivatives often involves interactions with various biological targets. Studies have shown that piperazine compounds can act on:

- Acetylcholinesterase Inhibition : Some piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase (AChE), which is significant for potential treatments in Alzheimer's disease by preventing amyloid peptide aggregation .

- Anti-inflammatory Activity : Piperazine derivatives have been evaluated for their anti-inflammatory properties. Certain compounds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory conditions .

- Antimicrobial Activity : The antimicrobial efficacy of piperazine compounds has been explored, with some derivatives exhibiting potent antibacterial and antifungal activities, often outperforming standard antibiotics like ciprofloxacin and miconazole .

Table 1: Summary of Biological Activities

Case Study: Anti-tubercular Activity

Recent studies have highlighted the anti-tubercular potential of piperazine derivatives. For example, a series of compounds incorporating piperazine with various pharmacophores were synthesized and evaluated against Mycobacterium tuberculosis. Among these, compounds exhibited MIC values ranging from 1.56 μg/mL to 50 μg/mL, indicating promising anti-TB activity .

Case Study: Virtual Screening

A virtual screening study utilizing molecular docking techniques identified several piperazine derivatives that bind effectively to AChE's active sites. This study underscores the importance of computational methods in predicting the biological activity of new compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.